Afoxolaner

Description

Propriétés

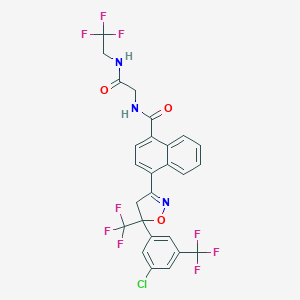

IUPAC Name |

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDDDHGGRFRLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClF9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148921 | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093861-60-9 | |

| Record name | Afoxolaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afoxolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afoxolaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFOXOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Afoxolaner on Insect GABA-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afoxolaner, a member of the isoxazoline class of parasiticides, exerts its potent insecticidal and acaricidal effects by acting as a non-competitive antagonist of insect ligand-gated chloride channels.[1] Its primary target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-Cl), a critical component of inhibitory neurotransmission in the insect central nervous system.[1][2] this compound blocks the channel pore, preventing the influx of chloride ions and thereby disrupting normal nerve function. This blockade leads to hyperexcitation, paralysis, and ultimately the death of the arthropod.[1][3] Notably, this compound demonstrates high selectivity for insect receptors over their mammalian counterparts, a key factor in its favorable safety profile in veterinary medicine. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core molecular interactions.

Core Mechanism of Action: Antagonism of Insect GABA Receptors

In the insect nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, a pentameric ligand-gated ion channel, it triggers the opening of an integral chloride (Cl⁻) channel.[4] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound disrupts this process by binding to a site within the transmembrane domain of the GABA receptor, distinct from the GABA binding site itself.[2][3] This makes it a non-competitive antagonist. Its binding stabilizes a closed or non-conducting state of the channel, effectively blocking the chloride ion pore.[3] This inhibition of the inhibitory signal leads to uncontrolled neuronal stimulation, resulting in the characteristic signs of toxicity in insects and acarines: paralysis and death.[1][5]

Quantitative Analysis of this compound Potency

Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing insect GABA receptors, have quantified the high potency of this compound. The most commonly studied insect GABA receptor subunit is RDL ('resistance to dieldrin'), which can form functional homomeric receptors.[4][6]

Table 1: Potency of this compound on Expressed Insect RDL GABA-Gated Chloride Channels

| Receptor Type | Insect Species Origin | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Wild-type (wt) RDL | Drosophila melanogaster | 3.7 | [3] |

| A302S Mutant RDL | Drosophila melanogaster | (Comparable to wt) |[2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug that inhibits 50% of the maximal response to GABA.

A key finding is that this compound retains its high potency against GABA receptors carrying the A302S mutation.[2][3] This mutation, located in the channel pore-lining region, confers high levels of resistance to older cyclodiene insecticides like dieldrin.[7] The fact that this compound is unaffected by this mutation demonstrates that it binds to a different site, explaining the lack of cross-resistance.[2][3]

Binding Site, Selectivity, and Resistance

A Distinct Binding Site

This compound and other isoxazolines bind to a non-competitive inhibitor site within the transmembrane domain (TMD) of the insect GABA receptor.[8][9] This site is distinct from the binding sites of other GABA receptor antagonists like cyclodienes and fipronil.[2][8] While the precise residues for this compound binding are not fully elucidated, studies on the related isoxazoline, fluralaner, have identified key residues. A mutation at the third position (G3') in the third transmembrane domain (TMD3), when substituted with methionine (G3'M), almost abolishes the antagonistic action of fluralaner and confers high resistance.[8][10] This G3'M substitution is naturally present in vertebrate GABA receptors, providing a structural basis for the selective toxicity of isoxazolines.[8]

Selectivity for Insect vs. Mammalian Receptors

The safety of this compound in mammals is attributed to its much lower affinity for mammalian GABA receptors compared to insect receptors. Quantitative studies show that the IC₅₀ values for this compound against various human and canine GABA receptor subtypes are in the micromolar (µM) range, orders of magnitude higher than the nanomolar (nM) potency observed for insect receptors.[11]

Table 2: Comparative Potency of this compound on Mammalian GABA Receptors

| Receptor Subtype | Species | IC₅₀ (µM) | Reference |

|---|---|---|---|

| α1β2γ2 | Human | < 10 | [11] |

| α5β2γ2 | Human | < 10 | [11] |

| α1β2γ2 | Canine | 3.0 | [11] |

| α2β2γ2 | Canine | 20.6 |[11] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC)

This is the primary electrophysiological technique used to study the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[12][13] It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed ion channels.[13]

Detailed Protocol:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment. Healthy, stage V-VI oocytes are selected for injection.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific insect GABA receptor subunit (e.g., RDL) is synthesized in vitro. A defined amount of cRNA (e.g., 5-50 ng) is injected into the cytoplasm of each oocyte.[14] The oocytes are then incubated for 2-4 days to allow for receptor protein expression and insertion into the cell membrane.[15]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[16] The membrane potential is clamped at a holding potential, typically -60 to -80 mV.[3]

-

Compound Application: GABA is applied to the oocyte to activate the receptors and elicit a chloride current. Once a stable baseline response to GABA is established, this compound is co-applied with GABA at various concentrations.

-

Data Analysis: The inhibitory effect of this compound is measured as the percentage reduction in the GABA-induced current. A concentration-response curve is generated, and the IC₅₀ value is calculated by fitting the data to a logistical equation.

Radioligand Binding Assays

Radioligand binding assays are used to study the interaction between a ligand (like this compound) and its receptor.[17] While specific data for this compound is less common in the public domain than for research compounds, this method is fundamental to determining binding affinity (Ki) and characterizing the binding site.

Detailed Protocol:

-

Membrane Preparation: Tissue or cells expressing the target receptor (e.g., insect brains or cultured cells expressing RDL) are homogenized and centrifuged to isolate a membrane fraction rich in the GABA receptors.

-

Incubation: The membranes are incubated in a buffer solution with a radiolabeled ligand (e.g., [³H]EBOB, which binds within the channel pore) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters trap the membranes while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, showing the displacement of the radioligand by this compound. The IC₅₀ value is determined, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This molecular biology technique is used to introduce specific amino acid changes into the receptor's protein sequence.[14][18] It is crucial for identifying key residues involved in drug binding and resistance.

Detailed Protocol:

-

Mutation Design: Based on homology modeling or previous findings, specific amino acid residues suspected to be involved in this compound binding (e.g., G3' in TMD3) are identified.

-

Mutagenesis: A plasmid containing the cDNA for the insect GABA receptor subunit is used as a template. Polymerase chain reaction (PCR) is performed with primers containing the desired base pair mismatch to create the mutation (e.g., changing the codon for Glycine to Methionine).[8]

-

Sequencing and Expression: The mutated plasmid is sequenced to confirm the correct mutation has been introduced. The mutated cRNA is then synthesized and expressed in Xenopus oocytes.

-

Functional Analysis: The mutated receptors are then functionally analyzed using TEVC to determine if the mutation has altered the sensitivity to this compound (i.e., caused a shift in the IC₅₀ value).

Conclusion

This compound is a highly effective ectoparasiticide that functions as a potent and selective non-competitive antagonist of insect GABA-gated chloride channels. It acts by blocking the channel pore via a binding site in the transmembrane domain that is distinct from those of older insecticides, allowing it to overcome existing resistance mechanisms like the A302S mutation. Its profound selectivity for insect over mammalian receptors, rooted in specific amino acid differences within the binding site, underpins its excellent safety profile. The combination of electrophysiological, radioligand, and molecular mutagenesis studies has provided a robust framework for understanding its mechanism of action, which continues to inform the development of next-generation parasiticides and strategies for managing insecticide resistance.

References

- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Discovery and mode of action of this compound, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors [mdpi.com]

- 7. A point mutation in a Drosophila GABA receptor confers insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of neurosteroid anesthetic action on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G3'MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABA binding to an insect GABA receptor: a molecular dynamics and mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Ectoparasiticide: A Technical Deep Dive into the Discovery and Development of Afoxolaner

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Afoxolaner, a member of the isoxazoline class of compounds, has emerged as a significant advancement in veterinary medicine for the control of ectoparasites in dogs. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its conceptualization to its establishment as a potent and safe oral parasiticide. We will delve into the core scientific principles that guided its development, including its unique mechanism of action, structure-activity relationships, and the rigorous experimental protocols employed to ascertain its efficacy and safety. Quantitative data from key studies are summarized, and critical experimental workflows and signaling pathways are visually represented to offer a clear and detailed understanding of this novel isoxazoline.

Introduction: The Need for Novel Ectoparasiticides

The control of flea and tick infestations in companion animals is a critical aspect of veterinary care, not only for the comfort and well-being of the animals but also to prevent the transmission of various vector-borne diseases. For decades, the ectoparasiticide market was dominated by topical treatments. However, the demand for more convenient, long-lasting, and effective solutions spurred research into new classes of compounds. The isoxazoline family of insecticides and acaricides represented a promising new frontier, acting on a specific target in the nervous system of arthropods.[1]

The Dawn of Isoxazolines: A New Chemical Class

The journey to this compound began with the exploration of isoxazoline compounds, a class of 4-azolylphenyl isoxazoline derivatives that demonstrated high levels of activity in agricultural applications.[1] These compounds were found to act on the gamma-aminobutyric acid (GABA)-gated chloride channels of arthropods, a distinct target from many existing insecticides.[1][2] Researchers discovered a group of naphthalene isoxazoline compounds that exhibited remarkable activity against the cat flea (Ctenocephalides felis), leading to the selection of this compound as a lead candidate for further development in veterinary medicine.[1]

Mechanism of Action: A Targeted Disruption of the Nervous System

This compound exerts its insecticidal and acaricidal effects by acting as a potent antagonist of ligand-gated chloride ion channels, specifically those gated by the neurotransmitter GABA.[3][4] In the arthropod nervous system, GABA is a primary inhibitory neurotransmitter. The binding of GABA to its receptor opens chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting nerve transmission.

This compound non-competitively blocks these GABA-gated chloride channels, preventing the influx of chloride ions.[2][3] This blockade leads to a state of hyperexcitation of the central nervous system, resulting in uncontrolled neuronal activity, paralysis, and ultimately, the death of the insect or acarine.[2][3]

A key advantage of this compound is its selectivity for insect and acarine GABA receptors over those of mammals.[4] This differential sensitivity is the basis for its favorable safety profile in dogs.[4] Furthermore, studies have shown that this compound acts at a site distinct from that of cyclodiene insecticides, another class of GABA-gated chloride channel blockers.[2][5] This is significant as it means this compound is effective against pests that have developed resistance to cyclodienes.[2][5]

Figure 1: Signaling pathway of this compound's mechanism of action.

From Lab to Clinic: A Rigorous Development Pathway

The development of this compound followed a structured and multi-stage process to ensure both efficacy and safety.

Figure 2: Experimental workflow for the development of this compound.

In Vitro Efficacy

Initial studies focused on the in vitro activity of this compound against fleas. A key experimental protocol used was the membrane feeding assay.

Experimental Protocol: In Vitro Membrane Feeding Assay

-

Objective: To determine the concentration of this compound required to kill fleas.

-

Methodology:

-

Adult cat fleas (Ctenocephalides felis) were placed in a chamber.

-

One side of the chamber was covered with a membrane.

-

Bovine blood treated with varying concentrations of this compound was placed on the other side of the membrane and warmed to body temperature.

-

Fleas were allowed to feed on the treated blood through the membrane for a specified period.

-

Flea mortality was assessed at various time points.

-

-

Key Finding: These studies established that an this compound blood concentration of 0.1-0.2 μg/ml was effective against fleas.[5]

In Vivo Efficacy in Dogs

Following promising in vitro results, the focus shifted to in vivo studies in the target species, dogs.

Experimental Protocol: In Vivo Efficacy Studies Against Fleas and Ticks

-

Objective: To evaluate the efficacy of orally administered this compound against existing and new infestations of fleas and ticks in dogs.

-

Methodology:

-

Healthy dogs were randomly allocated to treatment and control groups.

-

Dogs in the treatment group received a single oral dose of this compound, typically at the minimum effective dose of 2.5 mg/kg.[2][5]

-

Dogs were infested with a known number of adult fleas (Ctenocephalides felis) and/or ticks (e.g., Dermacentor variabilis, Rhipicephalus sanguineus) at various time points before and after treatment.[5][6]

-

Live parasite counts were performed at specific intervals (e.g., 24 and 48 hours) after treatment and subsequent re-infestations.

-

Efficacy was calculated as the percentage reduction in the number of live parasites in the treated group compared to the control group.

-

-

Key Findings:

Pharmacokinetics: Understanding the Drug's Journey in the Body

Pharmacokinetic studies were crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in dogs, ensuring a predictable and sustained therapeutic effect.

Experimental Protocol: Pharmacokinetic Analysis in Dogs

-

Objective: To characterize the pharmacokinetic profile of this compound after oral and intravenous administration.

-

Methodology:

-

Dogs were administered this compound either orally (in a chewable formulation) or intravenously.[6][7]

-

Blood samples were collected at predetermined time points after administration.

-

Plasma concentrations of this compound were quantified using validated analytical methods (e.g., liquid chromatography-mass spectrometry).

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), terminal half-life (t1/2), and oral bioavailability were calculated.[6][7]

-

-

Key Findings: The pharmacokinetic properties of this compound are well-suited for a monthly oral ectoparasiticide.[7]

| Parameter | Value | Reference |

| Oral Bioavailability | 73.9% - 74% | [4][7] |

| Tmax (Time to Peak Plasma Concentration) | 2-6 hours | [4][7] |

| Cmax (Peak Plasma Concentration) at 2.5 mg/kg | 1,655 ± 332 ng/mL | [4][7] |

| Terminal Plasma Half-Life | Approximately 2 weeks (15.5 ± 7.8 days) | [4][7] |

| Volume of Distribution (Vd) | 2.68 ± 0.55 L/kg | [7] |

| Systemic Clearance | 4.95 ± 1.20 mL/h/kg | [7] |

| Plasma Protein Binding | >99.9% | [7] |

| EC90 for Ctenocephalides felis | 23 ng/mL | [6] |

| EC90 for Rhipicephalus sanguineus & Dermacentor variabilis | ≥ 100 ng/mL | [6] |

Table 1: Summary of Pharmacokinetic Parameters of this compound in Dogs

Safety and Tolerability

Extensive safety studies were conducted to ensure the well-being of dogs treated with this compound.

Experimental Protocol: Safety and Dose-Ranging Studies

-

Objective: To evaluate the safety of this compound in dogs at and above the recommended dose.

-

Methodology:

-

Healthy dogs of various breeds and ages were administered this compound at multiples of the recommended therapeutic dose (e.g., 1x, 3x, 5x).

-

Treatments were often repeated at monthly intervals for an extended period (e.g., 5 months).[2][5]

-

Dogs were closely monitored for any adverse reactions, including clinical observations, physical examinations, and analysis of blood and urine parameters.

-

-

Key Findings: this compound demonstrated a good safety profile in dogs, with most reported adverse reactions being self-limiting and of short duration.[4][5] No serious adverse events were recorded in a study evaluating its efficacy against ear mites.[8]

Conclusion: A Paradigm Shift in Ectoparasite Control

The discovery and development of this compound represent a significant milestone in veterinary parasitology. Through a systematic and rigorous scientific approach, a novel isoxazoline compound was identified, characterized, and formulated into a safe and effective oral ectoparasiticide for dogs. Its unique mechanism of action, favorable pharmacokinetic profile, and broad-spectrum efficacy against fleas and ticks have made it a valuable tool for veterinarians and pet owners worldwide. The development of this compound serves as a compelling case study in modern drug discovery, highlighting the importance of a deep understanding of pharmacology, toxicology, and clinical science in bringing a novel therapeutic agent from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Discovery and mode of action of this compound, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The intravenous and oral pharmacokinetics of this compound used as a monthly chewable antiparasitic for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Afoxolaner's Selective Antagonism of Invertebrate GABA Receptors: A Technical Guide

An in-depth examination of the binding affinity, mechanism of action, and selective toxicity of Afoxolaner, a potent isoxazoline ectoparasiticide. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neurotoxicology, pharmacology, and veterinary medicine.

Executive Summary

This compound is a broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds. Its mode of action involves the non-competitive antagonism of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls), which are critical components of the central nervous system in both invertebrates and vertebrates.[1][2] This antagonism blocks the influx of chloride ions into postsynaptic neurons, leading to hyperexcitation, paralysis, and eventual death of the target parasite.[1][2] A key feature of this compound's pharmacological profile is its remarkable selectivity for invertebrate GABACls over their mammalian counterparts, which underpins its favorable safety profile in veterinary medicine. This document provides a comprehensive overview of the quantitative binding data, experimental methodologies used to assess binding affinity, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

The selective toxicity of this compound is quantitatively demonstrated by the significant differences in its half-maximal inhibitory concentration (IC50) values against invertebrate and vertebrate GABA receptors. The following tables summarize the available data from in vitro studies.

Table 1: Inhibitory Potency of this compound against Insect GABA-Gated Chloride Channels (GABACls)

| Receptor Type | Species | IC50 (nM) | Reference |

| Wild-type Rdl GABACl | Drosophila melanogaster | 3.7 | [3] |

| A302S Mutant Rdl GABACl | Drosophila melanogaster | Not specified, but comparable potency to wild-type | [3] |

| Homomeric TuRdl1, TuRdl2, TuRdl3 | Tetranychus urticae | Exhibits clear antagonistic activity | [4][5] |

Table 2: Inhibitory Potency of this compound against Mammalian GABAA Receptors

| Receptor Subunit Combination | Species | IC50 (µM) | Reference |

| Various Human GABARs | Homo sapiens | 4.6 - 20.5 | [6] |

| Various Canine GABARs | Canis lupus familiaris | 3 - 20.6 | [6] |

Note: The significantly lower IC50 values for insect GABACls (in the nanomolar range) compared to mammalian GABAA receptors (in the micromolar range) highlight the molecular basis for this compound's selective toxicity.

Experimental Protocols

The determination of this compound's binding affinity relies on sophisticated in vitro electrophysiological techniques. The following provides a detailed methodology based on published studies.[3][4][6]

Heterologous Expression of GABA Receptors in Xenopus oocytes

This protocol describes the functional expression of GABA receptors in Xenopus laevis oocytes, a robust system for studying the properties of ion channels.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are then treated with collagenase to defolliculate them.

-

cRNA Synthesis and Injection: The cDNAs encoding the desired GABA receptor subunits (e.g., insect Rdl or mammalian α, β, and γ subunits) are subcloned into an expression vector. Capped cRNAs are synthesized in vitro using a mMESSAGE mMACHINE® kit. A Nanoject II microinjector is used to inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.

-

Incubation: Injected oocytes are incubated in a temperature-controlled environment in a solution containing salts, buffers, and antibiotics to allow for receptor expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is employed to measure the ion flow through the expressed GABA receptors in response to GABA application and the inhibitory effects of this compound.

-

Oocyte Clamping: An oocyte expressing the target GABA receptors is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential, typically -60 mV.[3]

-

GABA Application: The oocyte is perfused with a control solution, and then a solution containing a specific concentration of GABA is applied to activate the GABA-gated chloride channels, resulting in an inward chloride current.

-

This compound Application and Data Acquisition: After establishing a stable GABA-induced current, solutions containing increasing concentrations of this compound are co-applied with GABA. The resulting inhibition of the GABA-induced current is recorded. Data is acquired and analyzed using specialized software to determine the IC50 values.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the GABA signaling pathway and the experimental workflow for assessing this compound's binding affinity.

Caption: GABAergic Synapse Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for Determining this compound's IC50 on GABA Receptors.

Conclusion

The pronounced difference in binding affinity of this compound for invertebrate versus vertebrate GABA receptors provides a clear molecular basis for its selective toxicity.[2][3][6] The nanomolar potency against insect GABACls contrasts sharply with the micromolar inhibition of mammalian receptors, explaining its efficacy as an ectoparasiticide with a wide margin of safety in treated animals. The experimental protocols outlined herein, particularly the use of Xenopus oocytes and two-electrode voltage-clamp electrophysiology, represent the gold standard for characterizing the pharmacology of ligand-gated ion channels. Future research may focus on further elucidating the specific amino acid residues within the GABA receptor that confer this remarkable selectivity.

References

- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Activity, selection response and molecular mode of action of the isoxazoline this compound in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Afoxolaner Against a Broad Range of Ectoparasites: A Technical Guide

Abstract

Afoxolaner, a member of the isoxazoline class of parasiticides, has demonstrated potent and broad-spectrum activity against a variety of ectoparasites that infest companion animals. This technical guide provides an in-depth review of the in vitro efficacy of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its activity. The primary mode of action for this compound is the non-competitive antagonism of ligand-gated chloride channels (GABA-gated and glutamate-gated), which are critical for neurotransmission in invertebrates.[1][2] This action leads to uncontrolled neuronal activity, resulting in paralysis and death of the ectoparasite.[1] This document summarizes the available quantitative data from in vitro studies against key ectoparasites, including fleas, ticks, and mites, presented in a clear, tabular format. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visual representations of the mechanism of action and a generalized experimental workflow, designed to aid researchers, scientists, and drug development professionals in understanding the acaricidal and insecticidal properties of this compound.

Mechanism of Action

This compound exerts its parasiticidal effect by targeting the nervous system of arthropods. It is an inhibitor of ligand-gated chloride ion channels, showing high potency in blocking both gamma-aminobutyric acid (GABA) and glutamate-gated channels.[2][3] In a normal invertebrate nervous system, the binding of neurotransmitters like GABA to their receptors on the postsynaptic membrane opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a distinct target site within these channels, disrupting the normal flow of chloride ions.[1][4] This blockade prevents the inhibitory effect of the neurotransmitters, leading to prolonged neuronal hyperexcitation, paralysis, spastic convulsions, and ultimately, the death of the parasite.[1] Notably, studies have confirmed that this compound's binding site is different from that of cyclodienes, meaning it lacks cross-resistance with this older class of insecticides.[4] The selective toxicity of this compound is attributed to its significantly higher affinity for invertebrate nerve receptors compared to those of mammals.

In Vitro Efficacy Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound against various ectoparasites. The primary route of activity for this compound is through ingestion.[5]

Table 2.1: In Vitro Efficacy of this compound against Fleas and Ticks

| Ectoparasite Species | Assay Type | Key Metric | Result | Citation(s) |

| Ctenocephalides felis (Cat Flea) | Membrane Feeding Assay | Effective Blood Concentration | 0.1 - 0.2 µg/mL | [4][6][7] |

| Ctenocephalides felis (Cat Flea) | In-Home Study (Treated Dogs) | Reduction in On-Dog Flea Count | 99.3% within 7 days; 99.9% by Day 30 | [8] |

| Dermacentor variabilis (American Dog Tick) | Membrane Feeding Assay | Effective Blood Concentration | 0.1 - 0.2 µg/mL | [4][7] |

| Dermacentor variabilis (American Dog Tick) | Dose-Ranging Study (Treated Dogs) | Efficacy at 2.5 mg/kg | ≥ 96% for 30 days | [9] |

| Rhipicephalus sanguineus (Brown Dog Tick) | Dose-Ranging Study (Treated Dogs) | Efficacy at 2.5 mg/kg | ≥ 95% for 30 days | [9] |

Table 2.2: Efficacy of this compound against Mites (from in vivo and ex vivo studies)

Note: Purely in vitro studies for mites are less common; efficacy is often determined from mite counts on treated animals. These results demonstrate the systemic activity that would be replicated in an in vitro feeding model.

| Ectoparasite Species | Study Type | Key Metric | Result | Citation(s) |

| Sarcoptes scabiei var. canis | Field Study (Treated Dogs) | Mite Count Reduction | 100% at Day 28 and Day 56 | [10][11] |

| Sarcoptes scabiei | Pre-clinical Porcine Model | Mite Count Reduction | 100% at Day 8 and Day 14 | [12] |

| Demodex canis | Field Study (Treated Dogs) | Mite Count Reduction | 87.6% by Day 28; 98.1% by Day 84 | [13][14] |

| Demodex canis | Laboratory Study (Treated Dogs) | Efficacy vs. Control | 99.2% to 100% over the 84-day assessment | [15] |

| Otodectes cynotis (Ear Mite) | Laboratory Study (Treated Dogs) | Mite Count Reduction | 98.5% (geometric mean) at Day 28 | [16][17] |

| Otodectes cynotis (Ear Mite) | Field Study (Treated Dogs) | Mite Count Reduction | 100% at Day 42 | [18][19] |

Experimental Protocols

The following sections describe generalized protocols for assessing the in vitro efficacy of this compound. These are synthesized from methodologies reported in the literature.

In Vitro Membrane Feeding Assay Protocol (Fleas/Ticks)

This protocol is designed to assess the systemic activity of this compound against hematophagous (blood-feeding) arthropods.

-

Parasite Preparation:

-

Adult cat fleas (Ctenocephalides felis) or ticks (e.g., Rhipicephalus sanguineus) of a specific age range and unfed state are used.

-

Parasites are sourced from a laboratory-maintained colony to ensure consistency.

-

-

Preparation of Medicated Blood:

-

This compound is first dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions are prepared from the stock solution.

-

Each dilution is then added to defibrinated bovine or canine blood to achieve the final target concentrations (e.g., ranging from 0.01 µg/mL to 1.0 µg/mL). A control group receives blood with the solvent only.

-

-

Feeding System Setup:

-

The medicated blood is warmed to approximately 37°C in a reservoir.

-

The bottom of the reservoir is sealed with a feeding membrane (e.g., Parafilm®).

-

The feeding unit is placed over a chamber containing the cohort of fleas or ticks. The warmth of the blood attracts the parasites to feed through the membrane.

-

-

Exposure Conditions:

-

Parasites are allowed to feed on the treated blood for a defined period (e.g., 2 to 24 hours).

-

-

Efficacy Assessment:

-

Following the exposure period, parasites are removed and placed in a clean vial.

-

Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours post-exposure).

-

Parasites are considered dead if they are immobile and show no response to tactile or light stimulation. Moribund individuals (showing ataxia or inability to right themselves) are often grouped with the dead.

-

-

Data Analysis:

-

The mortality data is corrected for any control group mortality using Abbott's formula.

-

Concentration-mortality data is analyzed using probit or logit analysis to determine the LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%).

-

Mite Viability Assay Protocol (Sarcoptes, Demodex, Otodectes)

This protocol describes a method for assessing acaricidal activity against mites, often performed ex vivo after collection from a host.

-

Mite Collection:

-

Isolation and Exposure:

-

Live mites are isolated from the debris under a dissecting microscope.

-

Isolated mites are transferred to a micro-well plate containing a suitable culture medium mixed with serial dilutions of this compound. A control group is exposed to the medium with the vehicle solvent only.

-

-

Incubation:

-

The micro-well plate is incubated under controlled conditions (e.g., 25-27°C and >80% relative humidity) to maintain mite viability.

-

-

Viability Assessment:

-

At specified time points (e.g., 4, 8, 12, 24 hours), the viability of the mites is assessed microscopically.

-

Mites are considered dead if there is a complete absence of internal and external movement, even after stimulation with a fine probe.

-

The percentage of mortality is calculated for each concentration.

-

Discussion and Conclusion

The in vitro and supporting in vivo data robustly demonstrate that this compound is a highly effective ectoparasiticide against a broad spectrum of fleas, ticks, and mites.[20][21] A key finding from multiple studies is the establishment of an effective blood concentration of 0.1-0.2 µg/mL to kill fleas and ticks, confirming its potency as a systemic agent.[4][7] This systemic activity is crucial for its efficacy against embedded parasites like Demodex mites and those in protected environments like Otodectes in the ear canal.

The mechanism of action, targeting invertebrate-specific GABA and glutamate-gated chloride channels, provides a wide margin of safety in mammals and overcomes resistance issues associated with older chemical classes like cyclodienes.[4] The experimental protocols outlined in this guide, particularly the membrane feeding assay, are fundamental for the preclinical assessment of systemic parasiticides and for understanding the concentration-dependent efficacy of compounds like this compound.

References

- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | Parasite | GABA Receptor | Chloride channel | TargetMol [targetmol.com]

- 3. This compound against fleas: immediate efficacy and resultant mortality after short exposure on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and mode of action of this compound, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicines.health.europa.eu [medicines.health.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of this compound chewables to control flea populations in naturally infested dogs in private residences in Tampa FL, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 10. Efficacy of this compound in a clinical field study in dogs naturally infested with Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dvm360.com [dvm360.com]

- 12. Efficacy and Pharmacokinetics Evaluation of a Single Oral Dose of this compound against Sarcoptes scabiei in the Porcine Scabies Model for Human Infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of two formulations of this compound (NexGard® and NexGard Spectra®) for the treatment of generalised demodicosis in dogs, in veterinary dermatology referral centers in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of oral this compound for the treatment of canine generalised demodicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Efficacy of this compound for the treatment of ear mite infestation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Assessment of the insecticidal activity of this compound against Aedes aegypti in dogs treated with NexGard® - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay Protocols for Determining Afoxolaner Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Afoxolaner is a broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine for the control of flea and tick infestations in dogs.[1][2] Its efficacy stems from its potent and selective action on the nervous system of arthropods. This document provides detailed protocols for in vitro assays designed to determine the efficacy of this compound against various ectoparasites. The described methods are essential for research, screening of new derivatives, and monitoring for potential resistance.

Mechanism of Action

This compound's primary mode of action is the non-competitive antagonism of ligand-gated chloride ion channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1][3] In arthropods, these channels are crucial for inhibitory neurotransmission. By blocking the chloride ion flow into the neuron, this compound prevents hyperpolarization of the cell membrane, leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the parasite.[1][4] Notably, this compound shows high selectivity for insect and acarid GABA receptors over mammalian receptors, which contributes to its favorable safety profile in host animals.[5]

Caption: this compound's mechanism of action on the arthropod GABA receptor.

Quantitative Efficacy Data

The following table summarizes key quantitative data from in vitro studies assessing this compound's efficacy.

| Assay Type | Target Organism/System | Key Finding | Reference |

| Two-Electrode Voltage-Clamp | Xenopus oocytes expressing insect Rdl GABA receptors | IC50 = 3.7 nM | [3] |

| Membrane Feeding Assay | Fleas (Ctenocephalides felis) | Effective Blood Concentration: 0.1-0.2 µg/ml | [2] |

| Membrane Feeding Assay | Ticks (Dermacentor variabilis) | Effective Blood Concentration: 0.1-0.2 µg/ml | [2] |

Experimental Protocols

Protocol 1: Larval Immersion Test (LIT) for Ticks and Mites

This protocol is adapted from established methods for assessing acaricide susceptibility in tick larvae.[6][7] It is a robust method for determining the concentration-dependent mortality effect of this compound.

Objective: To determine the lethal concentration (e.g., LC50, LC95) of this compound against the larval stages of ticks or mites.

Materials:

-

This compound stock solution (e.g., in DMSO or acetone)

-

Surfactant (e.g., Triton X-100)

-

Distilled water

-

14-21 day old unfed larvae of the target species (e.g., Rhipicephalus sanguineus)

-

Glass vials or syringes

-

Filter paper

-

Pipettes

-

Incubator (27-28°C, 85-95% relative humidity)

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare a serial dilution of this compound from the stock solution. The diluent should be formulated from distilled water with a small percentage of the solvent (e.g., 1% acetone) and a surfactant (e.g., 0.02% Triton X-100) to ensure solubility and contact.[7]

-

Concentrations should span the expected effective range.

-

A control solution containing only the diluent must be included.

-

-

Larval Exposure:

-

Place approximately 100-200 viable larvae onto a piece of filter paper or into a small mesh bag.[8]

-

Alternatively, use a syringe-based method where larvae are loaded into a syringe.[7]

-

Completely immerse the larvae in the respective this compound dilutions or control solution for a standardized period (e.g., 5-10 minutes).[7][8]

-

-

Incubation:

-

Mortality Assessment:

-

After the incubation period, count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or show no coordinated movement when prodded are considered dead.

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

-

Use probit analysis to determine the LC50 and LC95 values.[9]

-

Caption: Workflow for the Larval Immersion Test (LIT).

Protocol 2: In Vitro Membrane Feeding Assay

This assay simulates the natural feeding process of blood-feeding arthropods like fleas and ticks and is ideal for testing systemically active compounds like this compound.[2]

Objective: To evaluate the efficacy of this compound when ingested by hematophagous arthropods and to determine the effective concentration in a blood meal.

Materials:

-

This compound stock solution

-

Defibrinated or heparinized host blood (e.g., bovine, canine)

-

Membrane feeding system (e.g., glass chambers, water-jacketed feeders)

-

Parafilm® or other artificial membrane

-

Adult fleas (Ctenocephalides felis) or ticks (Rhipicephalus sanguineus)

-

Incubator or environmental chamber

-

Stereomicroscope

Procedure:

-

Preparation of Treated Blood:

-

Warm the host blood to 37°C.

-

Spike the blood with this compound to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.5 µg/ml).

-

Prepare a control blood meal containing only the solvent used for the this compound stock.

-

-

Assay Setup:

-

Assemble the membrane feeding system. Stretch a piece of Parafilm® over the bottom of the feeding chamber to create a membrane.

-

Add the prepared treated or control blood to the chamber. The system should be maintained at a constant temperature of ~37°C.

-

Place a cohort of unfed adult arthropods (e.g., 20-50) in a container or tube below the membrane, allowing them access to feed.

-

-

Exposure and Incubation:

-

Allow the arthropods to feed on the blood for a defined period (e.g., 24-48 hours).

-

Maintain the entire setup in an environmental chamber with appropriate temperature and humidity.

-

-

Efficacy Assessment:

-

After the exposure period, remove the arthropods and assess their viability (mortality, morbidity, paralysis).

-

Count the number of dead or moribund individuals in each treatment group.

-

Calculate the percentage efficacy at each concentration relative to the control group.

-

Caption: Workflow for the In Vitro Membrane Feeding Assay.

Protocol 3: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is a highly specific assay to directly measure the inhibitory effect of this compound on GABA-gated chloride channels expressed in a controlled system.[3][10]

Objective: To quantify the potency of this compound (e.g., IC50) as an antagonist of specific arthropod GABA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the arthropod GABA receptor subunit (e.g., Rdl)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microinjection setup

-

Perfusion system

-

GABA solution (agonist)

-

This compound test solutions

-

Recording solution (e.g., Ringer's solution)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a Xenopus laevis frog.

-

Microinject the oocytes with the cRNA encoding the target GABA receptor.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.[3]

-

-

Agonist and Antagonist Application:

-

Establish a baseline response by applying a pulse of GABA (e.g., 100 µM) to activate the expressed chloride channels, which will induce an inward current.[3]

-

Once a stable baseline GABA-induced current is achieved, co-perfuse the oocyte with a specific concentration of this compound for a set period.

-

Again apply a pulse of GABA in the presence of this compound and record the resulting current. This compound's antagonism will reduce the amplitude of the GABA-induced current.

-

-

Data Analysis:

-

Wash out the this compound and ensure the GABA response returns to baseline.

-

Repeat step 3 with a range of this compound concentrations.

-

For each concentration, calculate the percentage inhibition of the GABA-induced current.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the Two-Electrode Voltage-Clamp (TEVC) Assay.

References

- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Discovery and mode of action of this compound, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Parasite | GABA Receptor | Chloride channel | TargetMol [targetmol.com]

- 5. Frontiers | this compound as a Treatment for a Novel Sarcoptes scabiei Infestation in a Juvenile Potbelly Pig [frontiersin.org]

- 6. studenttheses.uu.nl [studenttheses.uu.nl]

- 7. Syringe immersion test as in vitro bioassay against Rhipicephalus microplus: Macrocyclic lactones dose-response relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Activity, selection response and molecular mode of action of the isoxazoline this compound in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for Afoxolaner enantiomer separation

Application Notes & Protocols for HPLC-Based Enantiomeric Separation of Afoxolaner

Introduction

This compound, a prominent member of the isoxazoline class of compounds, serves as a vital antiparasitic agent in veterinary medicine.[1][2] Its molecular structure contains a chiral center within the isoxazoline ring, resulting in the existence of two enantiomers.[2][3][4] These stereoisomers may exhibit differential pharmacokinetic and pharmacodynamic profiles, necessitating the development of precise analytical methods for their separation and quantification.[1][5] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has proven to be a robust and widely adopted technique for this purpose.[1][6] This document provides detailed application notes and protocols for both normal-phase and reversed-phase HPLC methods for the enantiomeric separation of this compound.

Key Concepts in Chiral HPLC Separation of this compound

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated significant success in resolving this compound enantiomers.[1][3] Columns such as Chiralpak® and Chiralcel® are frequently employed due to their excellent enantioselectivity.[1] The choice between normal-phase and reversed-phase chromatography depends on the specific analytical requirements, with both modalities offering effective separation capabilities.

Experimental Workflow for this compound Enantiomer Separation

The general workflow for the HPLC-based enantiomeric separation of this compound involves several key stages, from sample preparation to data analysis. This process is crucial for ensuring accurate and reproducible results in research and quality control settings.

Caption: General workflow for HPLC-based enantiomeric separation of this compound.

Normal-Phase HPLC Method

This method is suitable for the baseline separation of this compound enantiomers and can be used to verify the racemic nature of a sample or determine the enantiomeric purity.[2][3][4]

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Methanol (MeOH) (89:10:1, v/v/v)[2][3][4] |

| Flow Rate | 0.8 mL/min[4] |

| Column Temperature | 35°C[2][3][4] |

| Detection Wavelength | 312 nm[2][3][4] |

| Injection Volume | 10 µL[4] |

| Run Time | < 10 minutes[2][3][4] |

Sample Preparation Protocol

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as hexane, heptane, or isooctane to a final concentration of approximately 0.1 to 0.8 mg/mL.[4][5]

-

Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

-

Filtration: It is recommended to filter the prepared solutions through a 0.45 µm filter prior to injection to prevent particulate matter from entering the HPLC system.

Expected Results

This method achieves a desired separation of the two enantiomers in under 10 minutes, with a resolution factor of approximately 5.0 and a selectivity factor of 1.54.[2][4]

Reversed-Phase HPLC Method

This method provides an alternative approach for determining the chiral purity of this compound, particularly for bulk batches of the (S)-enantiomer.[7]

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Water / Isopropanol (IPA) / Acetonitrile (40:50:10, v/v/v)[7] |

| Flow Rate | Not explicitly stated, but can be optimized around 1.0 mL/min |

| Column Temperature | 45°C[7] |

| Detection Wavelength | 312 nm[6][7] |

| Injection Volume | Not explicitly stated, typically 5-20 µL |

| Run Time | 11 minutes[7] |

Sample Preparation Protocol

-

Standard and Sample Solution Preparation: Prepare the this compound standard and sample solutions to a concentration of approximately 0.8 mg/mL in a mixture of IPA and water (80:20, v/v).[6]

-

Filtration: Filter the solutions through a 0.45 µm filter before injection into the HPLC system.

Expected Results

This reversed-phase method yields a resolution factor of 2.3 and a selectivity factor of 1.24 for the two enantiomers.[7] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.8 µg/mL and 1.6 µg/mL, respectively.[7]

Method Validation

For both normal-phase and reversed-phase methods, it is imperative to perform method validation in accordance with the International Conference on Harmonisation (ICH) guidelines.[5] Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

-

Accuracy: The closeness of test results obtained by the method to the true value.[5]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation

The primary objective of the data analysis is to determine the retention times of the this compound enantiomers and calculate the resolution between their corresponding peaks.[5] A calibration curve should be constructed by plotting the peak area or height against the concentration of the enantiomers to ensure linearity.[5] The concentration of each enantiomer in a sample can then be determined by comparing its peak area or height to the calibration curve.[5] Statistical analysis, including the calculation of the coefficient of variation (CV) for precision and percentage recovery for accuracy, is essential for a comprehensive evaluation of the method's performance.[5]

Logical Relationship of Method Development and Validation

The development and validation of an HPLC method for this compound enantiomer separation is a systematic process. It begins with the selection of appropriate chromatographic conditions and culminates in a fully validated method suitable for its intended purpose.

Caption: Logical flow from method development to validation for this compound analysis.

References

- 1. pravara.com [pravara.com]

- 2. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of this compound Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ijbamr.com [ijbamr.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Afoxolaner in Plasma and Tissue Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Afoxolaner, an isoxazoline-class ectoparasiticide, in both plasma and various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies offer high sensitivity and selectivity for pharmacokinetic, toxicokinetic, and residue analysis studies. Protocols for sample preparation using both Solid-Phase Extraction (SPE) for plasma and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for tissues are presented. Chromatographic and mass spectrometric conditions are detailed to achieve robust and reliable quantification.

Introduction

This compound is a widely used insecticide and acaricide in veterinary medicine for the control of fleas and ticks in dogs.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and safety assessment. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput. This document outlines validated methods for the extraction and quantification of this compound in biological matrices, providing researchers with the necessary protocols to conduct their own analyses.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Sarolaner (proposed as internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Disodium hydrogen citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Oasis HLB SPE cartridges (or equivalent)

-

Blank plasma and tissue samples (e.g., liver, kidney, fat, brain) from the species of interest.

Internal Standard Selection

Sample Preparation

This protocol is adapted from established methods for the analysis of isoxazolines in plasma.

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Spiking: To 250 µL of plasma, add the internal standard (Sarolaner) solution and vortex briefly. For calibration standards and quality control samples, spike with the appropriate concentration of this compound standard solution.

-

Protein Precipitation: Add 750 µL of acetonitrile with 1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The QuEChERS method, originally developed for pesticide analysis in food matrices, has been shown to be effective for the extraction of veterinary drugs from animal tissues.

-

Tissue Homogenization: Weigh approximately 0.5 g of tissue and homogenize it with an appropriate volume of water (e.g., 1:2 w/v) using a mechanical homogenizer.

-

Spiking: To the tissue homogenate, add the internal standard (Sarolaner) solution. For calibration standards and quality controls, spike with the appropriate concentration of this compound.

-

Extraction:

-

Add 5 mL of acetonitrile (with 1% formic acid) to the homogenized sample in a 15 mL centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 2 g MgSO₄, 0.5 g NaCl, 0.5 g Sodium Citrate, 0.25 g Disodium Citrate Sesquihydrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 5,000 x g for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE tube containing a mixture of PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The choice of sorbents may need to be optimized depending on the tissue type (e.g., higher lipid content tissues may require more C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound and Sarolaner (Internal Standard)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 626.1 | 470.1 | 156.0 | Optimize for instrument |

| Sarolaner | 598.1 | 442.1 | 156.0 | Optimize for instrument |

Note: Collision energies and other compound-specific parameters should be optimized for the instrument in use to achieve maximum sensitivity.

Data Presentation and Method Validation

Quantitative data should be summarized in clearly structured tables. Method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters:

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linear range should be determined with an acceptable correlation coefficient (r² > 0.99).

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process should be evaluated by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

-

Matrix Effect: Evaluated by comparing the peak areas of post-extraction spiked samples to neat standard solutions to assess the degree of ion suppression or enhancement caused by the matrix.

-

Stability: The stability of this compound in the biological matrix should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 4: Example Method Validation Summary for this compound in Plasma

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Pass |

| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | Pass |

| Accuracy | Within ±15% of nominal concentration | Pass |

| Precision (Intra-day) | RSD ≤ 15% | Pass |

| Precision (Inter-day) | RSD ≤ 15% | Pass |

| Recovery | Consistent and reproducible | Pass |

| Matrix Effect | Within acceptable limits (e.g., CV ≤ 15%) | Pass |

| Stability | Stable under tested conditions | Pass |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: QuEChERS protocol for tissue sample preparation.

References

- 1. This compound | C26H17ClF9N3O3 | CID 25154249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of fluralaner and this compound treatments to control flea populations, reduce pruritus and minimize dermatologic lesions in naturally infested dogs in private residences in west central Florida USA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative speed of kill of sarolaner (Simparica) and this compound (NexGard) against induced infestations of Rhipicephalus sanguineus s.l. on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Analysis of Afoxolaner and its Metabolites by NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afoxolaner is a broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds. It is the active ingredient in several veterinary medicinal products for the control of fleas and ticks in dogs. The structural elucidation and confirmation of this compound and the identification of its metabolites are critical aspects of drug development, quality control, and metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound and its derivatives at the atomic level.

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound and its primary metabolites using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Structural Elucidation of this compound

The structure of this compound, 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, can be unambiguously confirmed using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.

Quantitative NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The ¹H NMR data is estimated from publicly available spectra, while the ¹³C NMR data is illustrative and based on typical values for similar chemical moieties.

| ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Assignment |

| ~8.5 - 7.5 (m) | ~135 - 120 | Naphthalene ring protons |

| ~7.8 (m) | ~130 | Phenyl ring protons |

| ~4.3 (m) | ~85 | Isoxazoline ring CH |

| ~4.0 (d) | ~50 | Isoxazoline ring CH₂ |

| ~4.2 (m) | ~45 | -CH₂-C(O)- |

| ~8.8 (t) | ~168 | -NH- |

| ~4.1 (q) | ~60 | -CH₂-CF₃ |

| ~9.2 (t) | ~158 | -NH-CH₂-CF₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used. The data provided should be used as a reference.

Identification and Structural Analysis of this compound Metabolites

In vivo metabolism studies in dogs have identified a major metabolite of this compound formed through hydroxylation of the parent compound. The exact position of hydroxylation can be determined using advanced NMR techniques.

Quantitative NMR Data for the Hydroxylated Metabolite of this compound (Illustrative)

The introduction of a hydroxyl group will induce changes in the chemical shifts of nearby protons and carbons. The following table provides an illustrative example of the expected NMR data for a hydroxylated metabolite of this compound.

| ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Assignment |

| Shifted aromatic protons | Shifted aromatic carbons | Naphthalene or Phenyl ring protons near -OH |

| ~5.0 - 5.5 (s) | - | -OH proton (exchangeable) |

| Other signals similar to parent | Other signals similar to parent | Remainder of the molecule |